Cas no 2228824-48-2 (O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine)

O-1-(3-Fluoro-2-methylphenyl)ethylhydroxylamine is a specialized hydroxylamine derivative featuring a fluorinated aromatic substituent. Its structural uniqueness, combining a fluoro-methylphenyl group with an ethylhydroxylamine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxylamine functionality provides reactivity for further derivatization, such as in the formation of nitrones or oximes. This compound is particularly useful in the development of bioactive molecules, including potential CNS-targeting agents, due to its ability to modulate lipophilicity and electronic properties. High purity and well-defined stereochemistry ensure reproducibility in research applications.
O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine structure
2228824-48-2 structure
Product Name:O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine
CAS No:2228824-48-2
MF:C9H12FNO
MW:169.196085929871
CID:5924031
PubChem ID:165639881
Update Time:2025-07-01

O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine
    • 2228824-48-2
    • EN300-1798877
    • O-[1-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine
    • Inchi: 1S/C9H12FNO/c1-6-8(7(2)12-11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3
    • InChI Key: BENWSJHKJFXKGN-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1C)C(C)ON

Computed Properties

  • Exact Mass: 169.090292168g/mol
  • Monoisotopic Mass: 169.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine

Research Brief on O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine (CAS: 2228824-48-2) in Chemical Biology and Pharmaceutical Applications

O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine (CAS: 2228824-48-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This hydroxylamine derivative, characterized by its unique fluorinated aromatic structure, is being investigated for its potential as a versatile building block in drug discovery and as a modulator of biological pathways. Recent studies have focused on its synthetic accessibility, reactivity patterns, and preliminary biological activities, positioning it as a promising candidate for further development.

The compound's structural features, particularly the presence of both fluorine and hydroxylamine functional groups, contribute to its distinctive chemical properties. Fluorination at the aromatic ring enhances metabolic stability and membrane permeability, while the hydroxylamine moiety offers opportunities for further derivatization or participation in bioorthogonal reactions. Several research groups have reported synthetic routes to this compound, with optimized procedures achieving yields exceeding 75% while maintaining high purity standards suitable for pharmaceutical applications.

In biological studies, O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine has shown intriguing interactions with various enzyme systems. Preliminary screening data indicate moderate inhibitory activity against certain cytochrome P450 isoforms, suggesting potential applications in drug-drug interaction studies or as a pharmacophore for enzyme inhibitor design. Additionally, its ability to serve as a nitroxide precursor has sparked interest in its use for spin-labeling applications in biophysical studies of protein dynamics and structure.

Recent pharmacological evaluations have explored the compound's potential in central nervous system (CNS) targeting, leveraging its calculated physicochemical properties that suggest reasonable blood-brain barrier penetration. While comprehensive toxicological data remain limited, initial in vitro cytotoxicity screens show favorable safety profiles at therapeutic concentration ranges. Researchers are particularly interested in its potential as a scaffold for developing novel analgesics or anti-inflammatory agents, given structural similarities to known bioactive molecules in these therapeutic areas.

The pharmaceutical industry has taken notice of this compound's potential, with several patent applications filed in the past two years covering its synthetic methods and therapeutic applications. These intellectual property developments indicate growing commercial interest and suggest that O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine may soon transition from a research chemical to a clinical development candidate. Current challenges in the field include optimizing its metabolic stability and further elucidating its mechanism of action, which remain active areas of investigation.

Looking forward, researchers anticipate that O-1-(3-fluoro-2-methylphenyl)ethylhydroxylamine will play an increasingly important role in medicinal chemistry efforts, particularly in the design of targeted covalent inhibitors and as a versatile intermediate in complex molecule synthesis. Its combination of synthetic tractability and promising biological activity makes it a compelling subject for continued study, with potential applications spanning from tool compound development to therapeutic agent discovery.

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